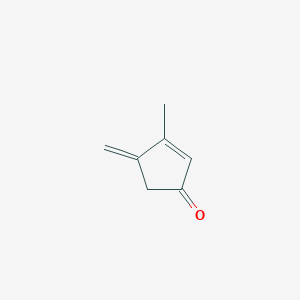
3-Methyl-4-methylidenecyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure that includes both a cyclopentene ring and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols. This method typically requires the use of strong acids such as sulfuric acid under controlled temperature conditions to facilitate the elimination of water and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog with a similar ring structure but lacking the methyl and methylidene substituents.
Cyclohex-2-en-1-one: A six-membered ring analog with similar reactivity.
Cyclopropenone: A smaller ring analog with different chemical properties.
Uniqueness
3-Methyl-4-methylidenecyclopent-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
64096-42-0 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
3-methyl-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-7(8)4-6(5)2/h4H,1,3H2,2H3 |
Clave InChI |
PCHNTLAOCJZTAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


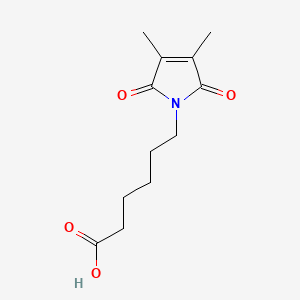
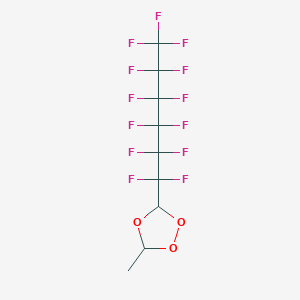
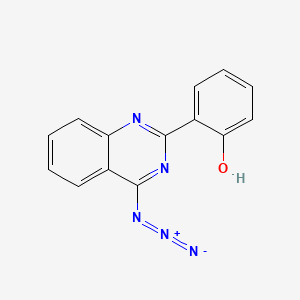
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
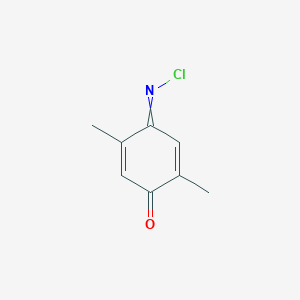
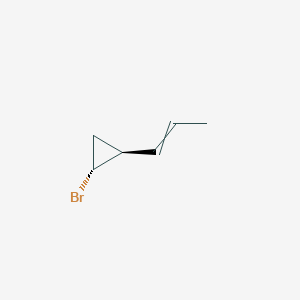
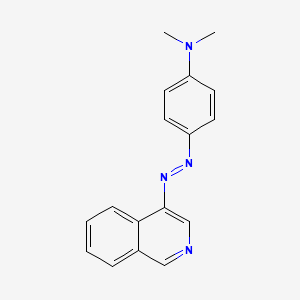
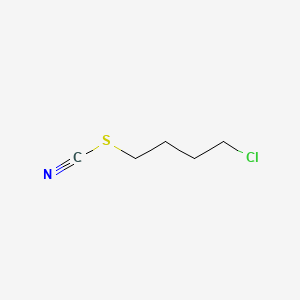
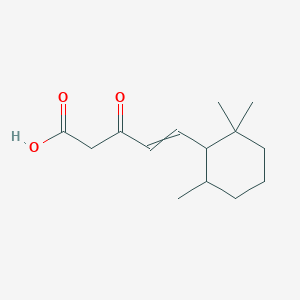
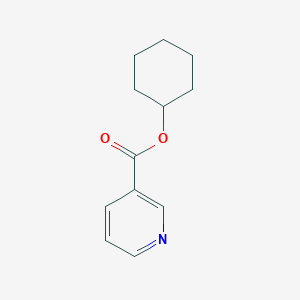
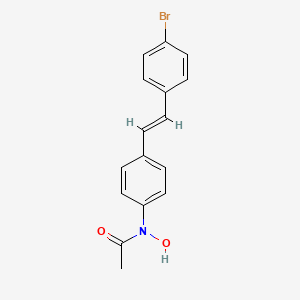
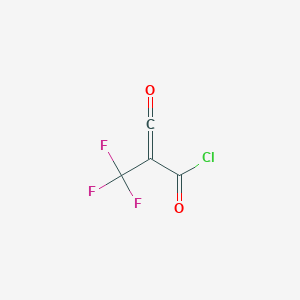
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
